molecular formula C9H12ClN B13556346 (2S)-2-phenylazetidinehydrochloride

(2S)-2-phenylazetidinehydrochloride

Cat. No.: B13556346
M. Wt: 169.65 g/mol
InChI Key: RHVACGHIJJVMAI-FVGYRXGTSA-N
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Description

Overview of Four-Membered Nitrogen Heterocycles in Organic Chemistry

Four-membered nitrogen heterocycles, such as azetidines and their unsaturated counterparts, azetines, are fundamental building blocks in organic synthesis. nih.govrsc.org These structures, containing a four-membered ring with one nitrogen atom, are of considerable interest due to their unique chemical properties and diverse applications. numberanalytics.com They are key components in a variety of biologically active compounds and serve as versatile intermediates for creating more complex molecular architectures. nih.govnih.gov The inherent ring strain in these small heterocycles dictates their reactivity, making them valuable substrates for a range of chemical transformations. rsc.orgrsc.org

The Unique Role of Chiral Azetidines as Strained Ring Systems

Azetidines possess a significant degree of ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain is a defining characteristic that influences their chemical behavior. While less strained and more stable than their three-membered aziridine (B145994) counterparts, azetidines are more reactive than the corresponding five-membered pyrrolidines. rsc.orgrsc.org This intermediate reactivity profile allows for selective ring-opening reactions under specific conditions, providing a powerful tool for synthetic chemists. rsc.org The introduction of chirality into the azetidine (B1206935) ring adds a layer of complexity and opportunity, enabling the synthesis of enantiomerically pure compounds with specific biological activities. researchgate.net

Importance of Stereochemistry in Azetidine Derivatives

Stereochemistry is a critical factor in the biological activity of many organic molecules, and azetidine derivatives are no exception. The rigid four-membered ring structure allows for the precise spatial arrangement of substituents. rsc.org This stereochemical control is crucial in medicinal chemistry, where the interaction between a drug molecule and its biological target is often highly dependent on the three-dimensional orientation of functional groups. medwinpublishers.com The synthesis of enantiopure azetidines is therefore a key objective in the development of new therapeutic agents. acs.org

Contextualizing (2S)-2-Phenylazetidine Hydrochloride within Chiral Azetidine Research

(2S)-2-Phenylazetidine hydrochloride is a specific chiral azetidine derivative that serves as a valuable building block in asymmetric synthesis. The " (2S)" designation indicates the stereochemical configuration at the second position of the azetidine ring, where a phenyl group is attached. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents. cymitquimica.com This particular compound is of interest because the phenyl group can influence the reactivity of the azetidine ring and can be a key pharmacophoric element in drug design. The study of (2S)-2-phenylazetidine hydrochloride provides insights into the synthesis and reactivity of chiral 2-substituted azetidines.

Historical Development and Key Milestones in Azetidine Synthesis Research

The synthesis of azetidines has historically been a challenging endeavor due to the inherent ring strain. medwinpublishers.com Early methods often involved the cyclization of γ-amino alcohols or other appropriately functionalized open-chain precursors. acs.orgbritannica.com A significant advancement in the field was the development of methods for the reduction of readily available β-lactams (azetidin-2-ones) to their corresponding azetidines. acs.orgwikipedia.org Over the years, numerous synthetic strategies have been developed, including cycloaddition reactions, ring-contraction of larger heterocycles, and ring-expansion of smaller ones. magtech.com.cn A notable milestone is the Couty's azetidine synthesis, which provides an efficient route to enantiopure azetidines from β-amino alcohols. wikipedia.org These advancements have made a wider range of substituted and chiral azetidines accessible for research and development.

Properties

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

(2S)-2-phenylazetidine;hydrochloride

InChI

InChI=1S/C9H11N.ClH/c1-2-4-8(5-3-1)9-6-7-10-9;/h1-5,9-10H,6-7H2;1H/t9-;/m0./s1

InChI Key

RHVACGHIJJVMAI-FVGYRXGTSA-N

Isomeric SMILES

C1CN[C@@H]1C2=CC=CC=C2.Cl

Canonical SMILES

C1CNC1C2=CC=CC=C2.Cl

Origin of Product

United States

Reactivity and Transformational Chemistry of 2s 2 Phenylazetidine Hydrochloride and Azetidine Scaffolds

Ring-Opening Reactions of Azetidines

The relief of ring strain is a primary motivator for the ring-opening reactions of azetidines. These transformations can be initiated through several pathways, leading to a diverse array of products.

Nucleophilic Ring-Opening Pathways (e.g., SN2)

Nucleophilic attack on the azetidine (B1206935) ring is a common and well-studied mode of reactivity. nih.govmagtech.com.cn These reactions often proceed via an SN2 mechanism, particularly when the azetidine is activated, for instance, by an N-sulfonyl group. acs.orgacs.org The regioselectivity of the nucleophilic attack is influenced by both electronic and steric factors. magtech.com.cn

In the case of 2-aryl-N-tosylazetidines, nucleophilic ring-opening with alcohols, promoted by a Lewis acid, occurs in a highly regioselective SN2 fashion to produce 1,3-amino ethers. iitk.ac.inacs.org The stereochemistry of these reactions is often controlled, with the nucleophile attacking the carbon atom that can best stabilize a positive charge in the transition state, which is typically the benzylic carbon in 2-phenyl substituted azetidines. iitk.ac.inmagtech.com.cn The reaction of enantiomerically pure (S)-2-phenyl-N-tosylazetidine with various alcohols in the presence of a Lewis acid like Cu(OTf)2 yields nonracemic 1,3-amino ethers, supporting the SN2 pathway. iitk.ac.inacs.org

A variety of nucleophiles can participate in these ring-opening reactions, including thiols and amines, leading to the formation of functionalized linear amines. nih.govrsc.org The use of chiral catalysts can even lead to enantioselective desymmetrization of azetidines. rsc.org

Table 1: Examples of Nucleophilic Ring-Opening of Azetidines
Azetidine DerivativeNucleophileCatalyst/ConditionsProduct TypeKey FindingsReference
(S)-2-phenyl-N-tosylazetidineAlcoholsCu(OTf)21,3-Amino ethersHighly regioselective SN2-type ring-opening with good enantiomeric excess. iitk.ac.inacs.org
N-sulfonylaziridines and azetidinesTetraalkylammonium halidesBF3·OEt21,3-HaloaminesHighly regioselective SN2-type ring-opening. acs.org
Azetidinium ionsAzide, cyanide, acetate (B1210297) anions-Functionalized linear aminesStereoselective and regioselective ring-opening. nih.govresearchgate.net
meso-AzetidinesThiolsChiral phosphoric acidThioethersEnantioselective desymmetrization. rsc.org

Lewis Acid-Mediated Ring-Opening

Lewis acids play a crucial role in activating the azetidine ring towards nucleophilic attack. iitk.ac.inacs.org By coordinating to the nitrogen atom, the Lewis acid increases the electrophilicity of the ring carbons, making them more susceptible to cleavage. iitk.ac.in This strategy has been successfully employed in the ring-opening of 2-aryl-N-tosylazetidines with alcohols and other nucleophiles. iitk.ac.inacs.orgresearchgate.net

The choice of Lewis acid can influence the outcome of the reaction. For example, Cu(OTf)2 has been shown to be an effective catalyst for the ring-opening of 2-phenyl-N-tosylazetidine with alcohols. iitk.ac.in BF3·OEt2 is another Lewis acid used to mediate the regioselective SN2-type ring-opening of N-activated azetidines with tetraalkylammonium halides. acs.org These reactions typically proceed through an SN2 pathway, as evidenced by the formation of nonracemic products from chiral starting materials. iitk.ac.inacs.org

Ring-Expansion Reactions to Larger Heterocycles

The inherent strain in the azetidine ring can be harnessed to drive ring-expansion reactions, providing access to larger, more complex heterocyclic frameworks. acs.org For instance, 2,2-disubstituted azetidine carbamates can undergo a Brønsted acid-mediated ring expansion to form 6,6-disubstituted 1,3-oxazinan-2-ones in high yields. acs.org This reaction is proposed to proceed through protonation of the azetidine nitrogen, followed by C-N bond cleavage to form a carbocation intermediate that is then trapped by the carbamate (B1207046) oxygen. acs.org

Photochemical rearrangements of azetidine ketones can also lead to ring expansion, forming pyrroles. bhu.ac.in Furthermore, biocatalytic one-carbon ring expansion of aziridines to azetidines has been achieved using engineered enzymes, suggesting the potential for similar enzymatic transformations of azetidines to larger rings. acs.org

Functionalization and Derivatization Strategies

Beyond ring-opening and expansion, the azetidine scaffold can be functionalized directly, allowing for the introduction of various substituents while preserving the four-membered ring.

Direct C(sp³)–H Functionalization (e.g., Arylation, Amination)

Direct C(sp³)–H functionalization has emerged as a powerful tool for the derivatization of azetidines. rsc.orgacs.orgnih.gov Palladium-catalyzed intramolecular amination of C(sp³)–H bonds has been developed to synthesize azetidines from picolinamide-protected amine substrates. acs.orgnih.govpsu.edu This method is notable for its use of unactivated C-H bonds. acs.orgnih.gov

Palladium-catalyzed C–H arylation is another important strategy for functionalizing azetidines. researchgate.netacs.org For example, the C(3) position of azetidines can be arylated using a directing group strategy. acs.org This approach has been used in the synthesis of biologically active molecules. acs.org Site-selective C(sp³)–H arylation has also been achieved in complex molecules like pentacyclic triterpenoids containing an azetidine moiety. nih.govresearchgate.net

Table 2: Direct C(sp³)–H Functionalization of Azetidines
Reaction TypeCatalyst/ReagentsSubstrate TypeKey FeaturesReference
Intramolecular AminationPalladium catalystPicolinamide-protected aminesSynthesizes azetidine ring from an acyclic precursor. acs.orgnih.gov
C-H ArylationPalladium catalystAzetidines with directing groupsAllows for regioselective introduction of aryl groups. researchgate.netacs.orgacs.org
C-H AzetidinationPalladium catalystPentacyclic triterpenoidsForms an azetidine ring at a specific C-H bond. nih.govresearchgate.net

Diastereoselective Alkylation and Acylation

The stereoselective functionalization of the azetidine ring is crucial for synthesizing enantiomerically pure compounds. A notable strategy involves the diastereoselective α-alkylation of N-substituted azetidine-2-carbonitriles. For instance, the N-borane complex of N-((S)-1-arylethyl)azetidine-2-carbonitrile undergoes highly diastereoselective α-alkylation when treated with lithium diisopropylamide (LDA) followed by an electrophile like benzyl (B1604629) bromide. rsc.org This method allows for the synthesis of optically active 2-substituted azetidine-2-carbonitriles. rsc.org

In one study, the treatment of the diastereomerically pure borane (B79455) complex of N-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carbonitrile with LDA and benzyl bromide yielded the α-benzylated product with high diastereoselectivity. rsc.org The proposed mechanism suggests that the alkylation occurs from the side of the N-benzylic substituent. rsc.org

Similarly, palladium-catalyzed arylation and acylation reactions of α-stannylated azetidines proceed with exceptional stereofidelity, providing reliable access to enantioenriched compounds with nitrogen-substituted stereocenters. acs.org

Table 1: Examples of Diastereoselective Alkylation of Azetidine Derivatives

Starting Material Reagents Product Diastereomeric Ratio Yield Reference
N-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carbonitrile N-BH3 complex 1. LDA, -78 °C; 2. Benzyl bromide (2S,1′S)-α-Benzylated azetidine-2-carbonitrile (B3153824) 97:3 72% rsc.org

Post-Functionalization of Synthesized Azetidines

The versatility of the azetidine scaffold lies in its capacity for post-synthetic modification, allowing for the introduction of diverse functional groups. One approach involves the use of 3-amino-azetidine (3-AAz) as a turn-inducing element in the synthesis of small macrocyclic peptides. core.ac.uk After cyclization, the azetidine nitrogen can be chemoselectively deprotected and substituted, or modified via a "click-based" approach using a 2-propynyl carbamate. core.ac.uk This enables the attachment of various tags, such as dyes and biotin, to the macrocyclic peptides. core.ac.uk

Another strategy for post-functionalization involves the ring expansion of azetidines. For example, cis-2-(2-bromo-1,1-dimethylethyl)azetidines can be converted to 5,5-dimethylpiperidin-4-ones through a ring expansion-oxidation reaction when treated with a silver salt in DMSO. rsc.org

Furthermore, the introduction of functional handles during the initial synthesis allows for subsequent modifications. For instance, the synthesis of azetidines from cyclopropane (B1198618) 1,1-diesters can incorporate aryl halides, which can then participate in further cross-coupling reactions. thieme-connect.com

Transformations of Functional Groups on the Azetidine Ring (e.g., Oxidation, Reduction)

Functional groups attached to the azetidine ring can be readily transformed to introduce further molecular diversity. For example, the reduction of a nitrile group on the azetidine ring can be achieved using diisobutylaluminium hydride (DIBAL) to yield the corresponding amine. nih.gov This amine can then be further functionalized, for instance, by nosylation. nih.gov

Oxidation reactions also play a crucial role in modifying the azetidine scaffold. The oxidation of certain azetidines can lead to ring-opening or rearrangement products. For example, the treatment of N-benzhydryl azetidine-2-carbonitrile with hydrogen peroxide under basic conditions results in the formation of an isoxazolidinyl amide through a mdpi.comosi.lv-Meisenheimer rearrangement. rsc.org Theoretical studies have shown that oxidation can significantly lower the energy barrier for the ring-opening of azetidine derivatives, although one-electron reduction is predicted to be more effective in facilitating this process. nih.gov

The reduction of C-3 functionalized azetidin-2-ones with sodium borohydride (B1222165) in isopropanol (B130326) leads to the diastereoselective formation of trans-azetidines. rsc.org This highlights the utility of reduction reactions in controlling the stereochemistry of the final product.

Suzuki-Miyaura Cross-Coupling for Azetidine Hybrids

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and has been successfully applied to azetidine-containing compounds to create novel hybrid molecules. Palladium complexes of azetidine-based ligands have been shown to be highly active catalysts for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids, even in aqueous solutions. researchgate.net

These catalytic systems are effective for a wide range of substrates, including aryl bromides and chlorides. researchgate.netmdpi.com For instance, aziridine- and azetidine-based palladium catalytic systems have been used for Suzuki-Miyaura reactions with catalytic loadings as low as 0.001% at temperatures ranging from room temperature to 100 °C. mdpi.comresearchgate.net The strain of the Pd-metallacycle, influenced by whether an aziridine (B145994) or azetidine ligand is used, can impact the outcome of the reaction. mdpi.comresearchgate.net

A nickel-catalyzed Suzuki Csp2-Csp3 cross-coupling of benzoylated 1-azabicyclo[1.1.0]butane (ABB) with boronic acids provides a route to azetidines bearing all-carbon quaternary centers. nih.gov This method has been used to synthesize analogues of biologically active molecules by replacing piperidine (B6355638) moieties with azetidine rings. nih.gov

Table 2: Suzuki-Miyaura Coupling with Azetidine-Based Catalysts

Catalyst Substrates Conditions Product Yield Reference
Azetidine-Pd(II) complex Aryl bromides, Phenylboronic acid Water Biaryls High researchgate.net
Azetidine-Pd complex 4-Bromonitrobenzene, 4-Tolylboronic acid Cs2CO3, DMF/H2O, r.t. 4-Nitro-4′-methyl biphenyl Up to 50% conversion mdpi.com

Passerini Reactions on Azetidine-2-carboxyaldehydes

The Passerini reaction, a three-component reaction between a carboxylic acid, an isocyanide, and a carbonyl compound, has been explored for the functionalization of azetidines. wikipedia.orgorganic-chemistry.org Specifically, Passerini reactions on enantiopure azetidine-2-carboxyaldehydes can produce polyfunctionalized derivatives in a diastereoselective manner. mdpi.com

While classical Passerini conditions often result in poor diastereoselectivity, the use of a promoter such as zinc bromide can significantly increase the diastereomeric ratio up to 76:24. mdpi.com The reaction has a broad scope and generally provides good yields. mdpi.com The stereochemical outcome can be rationalized by considering different transition state models, with the Cram models appearing more reasonable than the Felkin-Ahn model in this context. mdpi.com

The reaction involves the treatment of the crude azetidine-2-carboxyaldehyde with a carboxylic acid and an isocyanide in a solvent like dichloromethane. mdpi.com The resulting α-acyloxy amides are valuable intermediates that can potentially be cyclized to form chiral bridged bicyclic nitrogen heterocycles. mdpi.com

Isomerization Studies (e.g., Z/E Isomerization)

Isomerization processes are relevant to the chemistry of azetidine derivatives, particularly in the context of their synthesis and reactivity. For example, the thermal isomerization of aziridines can be used to synthesize 3-bromoazetidine-3-carboxylic acid derivatives. rsc.org This involves refluxing the kinetically controlled aziridine product in DMSO at 70 °C to yield the thermodynamically more stable azetidine. rsc.org

In the context of acylhydrazones, which can be related to functionalized azetidines, E/Z isomerization around the C=N bond can occur both photochemically and thermally. mdpi.com The stability of the isomers can be influenced by factors such as intramolecular hydrogen bonding and electronic/steric effects. mdpi.com

Furthermore, iodocyclization of homoallylamines can lead to 2-(iodomethyl)azetidine derivatives. researchgate.netrsc.org These azetidines can undergo thermal isomerization to form the corresponding 3-iodopyrrolidine (B174656) derivatives, with the reaction outcome being temperature-dependent. researchgate.netrsc.org This isomerization is proposed to proceed via an aziridinium (B1262131) ion intermediate. researchgate.netrsc.org

Applications of 2s 2 Phenylazetidine Hydrochloride and Chiral Azetidine Scaffolds in Advanced Organic Synthesis

As Chiral Building Blocks in Complex Molecule Synthesis

The use of chiral azetidines as foundational building blocks provides a direct pathway to intricate molecules by leveraging the pre-existing stereocenter and the unique reactivity of the strained ring system. Chemists can elaborate upon these simple scaffolds to introduce a variety of functional groups with high stereochemical control.

The structural uniqueness of many natural products, characterized by densely functionalized and stereochemically rich cores, presents a significant challenge for synthetic chemists. Chiral azetidines serve as key starting materials or intermediates in meeting this challenge. A prominent example is the family of marine alkaloids that includes Penaresidin A and B, and Penazetidine A. chemrxiv.orgchemrxiv.org These natural products feature an unusual and highly substituted azetidine (B1206935) core, which is crucial for their biological activity. chemrxiv.org

Penazetidine A, isolated from the Penares sollasi sponge, possesses a (2S, 3R, 4S)-trisubstituted azetidine ring. chemrxiv.org The total synthesis of such molecules often employs a convergent strategy, where the complex azetidine core is synthesized independently before being coupled with other fragments, such as a long aliphatic chain. chemrxiv.org This approach allows chemists to tackle the stereochemical complexity of the azetidine ring in a focused manner. The synthesis of these cores relies on advanced stereoselective methods to install the multiple substituents onto the four-membered ring with precise control over their relative and absolute configurations, demonstrating the utility of fundamental chiral azetidine structures as precursors to medicinally relevant natural products.

Starting from simpler chiral scaffolds like (2S)-2-phenylazetidine, a primary focus of modern synthetic methodology is the development of robust reactions to build molecular complexity. The construction of densely-functionalized azetidines from basic precursors is an area of active research, driven by the desire to access novel chemical space for drug discovery. researchwithrutgers.comresearchgate.net A variety of innovative methods have been developed to achieve this, transforming simple azetidines into highly substituted, value-added products. rsc.org

These methods often take advantage of the inherent ring strain of the azetidine to drive reactions forward or utilize advanced catalytic processes to achieve high selectivity and efficiency. The ability to diversify the azetidine scaffold through these reactions is critical for creating libraries of compounds for biological screening.

Synthetic MethodDescriptionKey Features
Pd(II)-Catalyzed C(sp³)–H Amination An intramolecular reaction where a palladium catalyst facilitates the formation of the azetidine ring by creating a C-N bond from an unactivated C-H bond. rsc.orgEnables synthesis from acyclic amine precursors; predictable selectivity. organic-chemistry.org
Strain-Release Homologation Utilizes highly strained precursors like azabicyclo[1.1.0]butanes, which react with nucleophiles and electrophiles to open the bicyclic system and form a substituted azetidine ring. researchgate.netAllows for rapid, multicomponent synthesis; creates diverse substitution patterns.
Kulinkovich-Type Coupling A titanium-mediated coupling of oxime ethers with Grignard reagents to form spirocyclic NH-azetidines. rsc.orgFeatures a broad substrate scope and provides access to complex spirocyclic structures. rsc.org
Ring Contraction of Pyrrolidinones A one-pot nucleophilic addition and ring contraction of α-bromo N-sulfonylpyrrolidinones to yield α-carbonylated N-sulfonylazetidines. organic-chemistry.orgEfficiently incorporates various nucleophiles (alcohols, phenols, anilines) into the final azetidine product. organic-chemistry.org

Role in Peptidomimetics and Unnatural Amino Acid Synthesis

Peptides are crucial signaling molecules in biology, but their use as drugs is often hampered by poor stability and low bioavailability. Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved drug-like properties. Chiral azetidines are key components in the synthesis of unnatural amino acids that serve as building blocks for these advanced peptidomimetics.

Azetidine-2-carboxylic acid is the most direct azetidine analogue of proline. sigmaaldrich.comthieme-connect.de Its smaller ring size imposes greater rigidity and alters the puckering of the ring compared to proline. This structural difference has significant consequences for the properties of peptides that contain it. Proline's unique structure allows for a relatively high probability of both cis and trans conformations of the preceding peptide bond, and the slow isomerization between these two states can be a rate-limiting step in protein folding. nih.govsigmaaldrich.com The incorporation of azetidine analogues can modulate this isomerization and stabilize specific conformations, making them invaluable tools for studying protein folding and for designing peptides with enhanced stability and function. researchgate.net

FeatureL-ProlineL-Azetidine-2-carboxylic acid
Ring Size 5-membered (pyrrolidine)4-membered (azetidine)
Conformational Flexibility Restricted, but with defined puckering states (Cγ-endo/exo). nih.govHighly restricted due to increased ring strain. sigmaaldrich.com
Effect on Peptide Bonds Allows for significant populations of both cis and trans isomers. sigmaaldrich.comFurther restricts the peptide backbone, influencing the cis/trans equilibrium.
Natural Occurrence Proteinogenic amino acid found in countless natural proteins. nih.govNon-proteinogenic amino acid found in some natural products (e.g., from sugar beets). sigmaaldrich.comresearchgate.net

Utilization as Ligands in Asymmetric Catalysis

The rigid, four-membered ring of the azetidine scaffold, when appropriately substituted, provides a well-defined chiral environment that is highly effective in asymmetric catalysis. Derivatives of (2S)-2-phenylazetidine hydrochloride serve as valuable precursors for a variety of chiral ligands and organocatalysts, demonstrating significant utility in a range of enantioselective transformations. The stereochemical information embedded in the chiral azetidine core is efficiently transferred to the products of these reactions, leading to high levels of enantioselectivity.

Chiral Azetidine-Derived Ligands in Enantioselective Reactions (e.g., Henry, Michael, Diels-Alder)

Chiral ligands derived from the azetidine framework have been successfully employed to induce enantioselectivity in several key carbon-carbon bond-forming reactions. While direct applications of (2S)-2-phenylazetidine hydrochloride as a ligand are not extensively documented, its derivatives, particularly those with functional groups capable of coordinating to metal centers, are of significant interest.

Henry Reaction: The nitroaldol or Henry reaction is a fundamental C-C bond-forming reaction that produces β-nitro alcohols, which are versatile synthetic intermediates. The development of catalytic, enantioselective versions of this reaction is a major focus in organic synthesis. While specific data on the use of (2S)-2-phenylazetidine-derived ligands in the Henry reaction is limited in the reviewed literature, the structural characteristics of chiral azetidines make them promising candidates for this transformation. The nitrogen atom of the azetidine ring can be functionalized to create bidentate or tridentate ligands that can coordinate with metal catalysts, such as copper or zinc complexes, which are commonly used in asymmetric Henry reactions. The steric and electronic properties of the phenyl group at the C2 position can effectively influence the facial selectivity of the approaching electrophile.

Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael reaction, is another cornerstone of organic synthesis. The use of chiral organocatalysts to control the stereochemical outcome of this reaction has been extensively explored. Chiral amines and their derivatives have proven to be effective catalysts for the enantioselective Michael addition of ketones and aldehydes to nitroalkenes and other Michael acceptors.

In a notable example, a chiral phosphinoyl-aziridine, synthesized from (S)-2-phenylaziridine, a close structural analog of 2-phenylazetidine (B1581345), has been shown to be an efficient organocatalyst for the asymmetric Michael addition. This highlights the potential of the 2-phenyl-substituted nitrogen heterocycle scaffold in this context. The mechanism typically involves the formation of a chiral enamine or iminium ion intermediate, where the stereochemistry is directed by the chiral catalyst.

Table 1: Enantioselective Michael Addition using a Chiral Aziridine-Derived Organocatalyst
EntryMichael AcceptorNucleophileCatalyst Loading (mol%)Yield (%)diastereomeric ratio (dr)enantiomeric excess (ee, %)
1NitrostyreneCyclohexanone1095>95:598
2(E)-β-NitrostyrenePropanal158890:1096
32-Cyclohexen-1-oneDimethyl malonate592-94

Diels-Alder Reaction: The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings with high stereocontrol. The development of enantioselective versions of this reaction has been a significant area of research, with both chiral Lewis acids and organocatalysts being employed. Chiral amines can catalyze the Diels-Alder reaction through the formation of a chiral iminium ion from an α,β-unsaturated aldehyde, which lowers the LUMO of the dienophile and provides a chiral environment for the cycloaddition.

While specific examples utilizing ligands derived directly from (2S)-2-phenylazetidine hydrochloride are not prevalent in the literature, the general principle of using chiral secondary amines as organocatalysts for the Diels-Alder reaction is well-established. The rigid conformation of the azetidine ring in derivatives of (2S)-2-phenylazetidine could offer advantages in terms of predictable stereochemical outcomes.

As Organocatalysts (e.g., Iminium-Enamine Catalysis, Phase-Transfer Catalysis)

The utility of chiral azetidines extends to their direct use as organocatalysts, where the azetidine nitrogen plays a key role in the catalytic cycle.

Iminium-Enamine Catalysis: Organocatalysis operating via iminium and enamine intermediates is a powerful strategy for the enantioselective functionalization of carbonyl compounds. Chiral secondary amines, such as derivatives of (2S)-2-phenylazetidine, can react with aldehydes or ketones to form transient chiral iminium ions or enamines.

Iminium Catalysis: The formation of a chiral iminium ion from an α,β-unsaturated aldehyde lowers its LUMO energy, activating it towards nucleophilic attack. This mode of activation is central to enantioselective Michael additions and Diels-Alder reactions.

Enamine Catalysis: The reaction of a chiral secondary amine with a ketone or aldehyde can form a chiral enamine. This enamine is a nucleophilic species that can react with various electrophiles, such as alkyl halides or Michael acceptors, in an enantioselective manner.

A general enantioselective synthesis of C2-functionalized azetidines has been developed via an organocatalytic process involving the enantioselective α-chlorination of aldehydes, which proceeds through an enamine intermediate. nih.gov

Phase-Transfer Catalysis: Chiral phase-transfer catalysts are employed to control the stereochemistry of reactions occurring in biphasic systems. Typically, these catalysts are chiral quaternary ammonium (B1175870) or phosphonium (B103445) salts. The chiral cation forms an ion pair with an anionic nucleophile, and the steric environment of the catalyst directs the subsequent reaction with an electrophile.

Derivatives of (2S)-2-phenylazetidine can be quaternized to form chiral azetidinium salts, which can function as phase-transfer catalysts. For instance, chiral anion phase-transfer catalysis has been demonstrated to achieve the intermolecular ring-opening of azetidiniums with high enantioselectivity. This approach relies on the precise control over the formation and reactivity of a chiral ion pair in a biphasic system.

Development of Azetidine-Based Scaffolds for Chemical Libraries

The unique structural and conformational properties of the azetidine ring make it an attractive scaffold for the construction of chemical libraries for drug discovery and chemical biology. The development of diverse collections of molecules based on a central azetidine core allows for the systematic exploration of chemical space and the identification of new bioactive compounds.

The synthesis of diverse azetidine-based scaffolds often starts from functionalized azetidine precursors. These precursors can be elaborated through various chemical transformations to generate a wide array of fused, spirocyclic, and bridged ring systems. For example, a densely functionalized azetidine ring system has been utilized to access a variety of complex molecular architectures. nih.govuu.nl

A key strategy in the development of these libraries is diversity-oriented synthesis (DOS), which aims to generate structurally diverse and complex molecules from simple starting materials. The azetidine scaffold is well-suited for DOS, as its different positions (the nitrogen atom and the carbon atoms of the ring) can be selectively functionalized.

Table 2: Examples of Azetidine-Based Scaffolds for Chemical Libraries
Scaffold TypeSynthetic StrategyResulting Structural DiversityPotential Applications
Spirocyclic AzetidinesIntramolecular cyclization of functionalized azetidinesGeneration of spiro-fused heterocyclic systemsCNS-focused drug discovery
Fused AzetidinesRing-closing metathesis or intramolecular substitutionCreation of bicyclic and polycyclic frameworksExploration of novel chemical space
Bridged AzetidinesIntramolecular bond formation across the azetidine ringAccess to conformationally constrained structuresProbing protein-ligand interactions

The resulting chemical libraries can be screened against various biological targets to identify new lead compounds for drug development. The incorporation of the azetidine motif can impart favorable physicochemical properties, such as improved metabolic stability and aqueous solubility, which are desirable in drug candidates.

Computational and Theoretical Investigations of 2s 2 Phenylazetidine Hydrochloride and Azetidine Systems

Quantum Mechanical Studies (e.g., DFT Calculations)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for elucidating the intricacies of azetidine (B1206935) chemistry. These computational methods allow for the detailed examination of molecular structures, reaction pathways, and electronic properties that are often difficult to explore through experimental means alone.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations have been pivotal in mapping out the reaction mechanisms involving azetidines. For instance, in the synthesis of 2-arylazetidines, quantum chemical investigations have shed light on the regio- and diastereoselectivity of the ring-forming reaction. These studies analyze the transition states of the reaction, which are the high-energy intermediates that dictate the reaction's speed and outcome. By calculating the energies of these transition states, chemists can understand why a particular isomer is formed over another.

In the case of the formation of 2-arylazetidines, computational models have explored the transition states for the intramolecular nucleophilic substitution that leads to the formation of the four-membered ring. These models help to explain the preference for the formation of the azetidine ring over a potentially more stable five-membered ring under certain conditions, providing a quantum mechanical basis for established empirical rules in organic synthesis.

Analysis of Regioselectivity and Stereoselectivity

The prediction of regioselectivity and stereoselectivity is a key strength of computational chemistry in organic synthesis. For reactions involving unsymmetrical azetidines or their precursors, DFT calculations can predict which atoms are most likely to react and in what three-dimensional orientation. This is crucial for designing synthetic routes to specific stereoisomers of molecules like (2S)-2-phenylazetidine.

For example, in the synthesis of 2-acylazetidines, DFT calculations have been successfully used to assign the stereochemistry of the products. By calculating the energies of the different possible diastereomeric products and their corresponding transition states, researchers can confidently predict the stereochemical outcome of a reaction. This predictive power is invaluable for the synthesis of enantiomerically pure compounds.

Prediction of Reaction Outcomes and Substrate Reactivity

Computational models are increasingly used to predict the feasibility and outcome of chemical reactions before they are even attempted in the lab. By calculating the properties of reactants and transition states, it is possible to predict whether a reaction will be fast or slow, and what products are likely to form.

This predictive capability has been demonstrated in the synthesis of azetidines where computational screening of various starting materials can identify the most promising candidates for a successful reaction. This approach saves significant time and resources compared to a traditional trial-and-error approach to discovering new reactions.

Conformational Analysis of Azetidine Rings

The puckering of the azetidine ring is influenced by the nature and position of substituents. In the case of (2S)-2-phenylazetidine, the bulky phenyl group at the 2-position will have a significant influence on the preferred conformation of the ring. Computational models can predict the most stable puckered conformation by calculating the energies of different arrangements. Furthermore, in the hydrochloride salt, the protonation of the nitrogen atom will also affect the ring's geometry and electronic structure.

Role of Strain Energy in Azetidine Reactivity

Azetidine and its derivatives are characterized by significant ring strain, a consequence of the deviation of the bond angles from the ideal tetrahedral angle. This stored energy makes the ring susceptible to opening reactions, which is a key aspect of its chemistry.

The ring strain energy of azetidine has been calculated to be approximately 26 kcal/mol. This high value is a driving force for many reactions where the azetidine ring is opened, leading to the formation of more stable, less strained products. The presence of a phenyl group at the 2-position can influence this strain energy, and computational methods can be used to quantify this effect. The reactivity of the azetidinium ion, formed upon protonation of the nitrogen in (2S)-2-phenylazetidine hydrochloride, would be further enhanced due to the increased ring strain and the electron-withdrawing effect of the positive charge.

Molecular Modeling for Guiding Synthesis

The insights gained from computational and theoretical studies are not merely academic; they have practical applications in the laboratory. Molecular modeling is now a standard tool for guiding the synthesis of complex molecules containing azetidine rings.

By providing a deeper understanding of reaction mechanisms, selectivity, and reactivity, computational chemistry allows for a more rational design of synthetic strategies. For example, if a particular stereoisomer of a substituted azetidine is desired, molecular modeling can help in selecting the appropriate chiral catalyst or reaction conditions to achieve this outcome. This synergy between computational prediction and experimental work is accelerating the discovery and development of new synthetic methods for important molecules like (2S)-2-phenylazetidine hydrochloride.

Advanced Analytical and Spectroscopic Techniques for Structural Elucidation of Azetidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 15N, 19F-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For (2S)-2-phenylazetidine hydrochloride, 1H and 13C NMR are routinely used to confirm its molecular structure.

13C NMR Spectroscopy: The 13C NMR spectrum provides information on the carbon skeleton of the molecule. For a similar structure, 1,2-diphenylethyne, the carbon atoms of the phenyl rings resonate around δ 123.3-131.6 ppm, with the acetylenic carbons at approximately δ 89.4 ppm rsc.org. In (2S)-2-phenylazetidine hydrochloride, the carbons of the phenyl group would be expected in a similar aromatic region, while the sp3-hybridized carbons of the azetidine (B1206935) ring would appear at a higher field. Detailed 13C NMR data for (2S)-2-phenylazetidine hydrochloride is not publicly available.

15N and 19F NMR Spectroscopy: While 15N NMR could provide direct information about the nitrogen atom in the azetidine ring, it is a less common technique due to the lower natural abundance and sensitivity of the 15N nucleus. 19F NMR would only be applicable if the molecule were fluorinated. There is no indication in the available literature of 15N or 19F NMR studies on (2S)-2-phenylazetidine hydrochloride.

Table 1: Representative NMR Data for Phenyl-Containing Compounds

NucleusCompoundChemical Shift (δ) ppm
1H1,2-Diphenylethyne7.25-7.37 (m, 6H), 7.53-7.55 (m, 4H)
13C1,2-Diphenylethyne89.4, 123.3, 128.3, 128.4, 131.6

Note: Data for (2S)-2-phenylazetidine hydrochloride is not available. Data for a related phenyl-containing compound is provided for illustrative purposes. rsc.org

Mass Spectrometry (MS, HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula.

For the free base, 2-phenylazetidine (B1581345), the computed exact mass is 133.089149355 Da nih.gov. The hydrochloride salt would have a correspondingly higher mass due to the addition of HCl. HRMS analysis of a related compound, 1-(phenylethynyl)-4-propylbenzene, showed the [M+H]+ ion, confirming its molecular weight rsc.org. This technique is crucial for verifying the identity of newly synthesized batches of (2S)-2-phenylazetidine hydrochloride.

Table 2: Mass Spectrometry Data for 2-Phenylazetidine

PropertyValueSource
Molecular FormulaC9H11N nih.gov
Molecular Weight133.19 g/mol nih.gov
Exact Mass133.089149355 Da nih.gov

Note: This data corresponds to the free base, 2-phenylazetidine.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the absolute stereochemistry of (2S)-2-phenylazetidine hydrochloride and detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

While the crystal structure of (2S)-2-phenylazetidine hydrochloride is not available in the surveyed literature, X-ray diffraction studies have been performed on other complex molecules containing heterocyclic rings, confirming their molecular structures nih.gov. Such studies are vital for understanding the solid-state properties of a compound.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

For a chiral molecule like (2S)-2-phenylazetidine, it is crucial to determine its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral sample phenomenex.comchiralpedia.comcsfarmacie.cz.

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times phenomenex.comchiralpedia.comcsfarmacie.cz. The choice of the CSP and the mobile phase is critical for achieving good separation phenomenex.com. Polysaccharide-based CSPs are commonly used for a wide range of chiral separations csfarmacie.cz. The development of a specific chiral HPLC method for (2S)-2-phenylazetidine hydrochloride would involve screening various chiral columns and mobile phase compositions to achieve baseline separation of the (S) and (R) enantiomers. The relative peak areas in the chromatogram are then used to calculate the enantiomeric excess. While general principles of chiral HPLC are well-established, specific validated methods for the enantiomeric separation of (2S)-2-phenylazetidine hydrochloride are not detailed in the readily available literature.

Table 3: Common Chiral Stationary Phases for HPLC

Stationary Phase TypeCommon Examples
Polysaccharide-basedCellulose and amylose (B160209) derivatives
Pirkle-typeπ-acidic or π-basic aromatic rings
Protein-basedBovine serum albumin (BSA)
Macrocyclic antibioticTeicoplanin, Vancomycin

Note: This table lists general types of chiral stationary phases used in HPLC. csfarmacie.cz

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